molecular formula C32H33NO3 B13924203 2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine CAS No. 89220-79-1

2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine

Cat. No.: B13924203
CAS No.: 89220-79-1
M. Wt: 479.6 g/mol
InChI Key: MHMOSFXWPBZKKJ-UHFFFAOYSA-N
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Description

2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a morpholine ring substituted with an ethoxyphenyl group and a triphenylmethyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine typically involves the reaction of morpholine with 2-ethoxybenzyl chloride and triphenylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the morpholine ring or the substituent groups.

    Substitution: The triphenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could result in modified morpholine derivatives.

Scientific Research Applications

2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine
  • 2-[(2-Chlorophenyl)methoxy]-4-(triphenylmethyl)morpholine
  • 2-[(2-Bromophenyl)methoxy]-4-(triphenylmethyl)morpholine

Uniqueness

2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89220-79-1

Molecular Formula

C32H33NO3

Molecular Weight

479.6 g/mol

IUPAC Name

2-[(2-ethoxyphenyl)methoxy]-4-tritylmorpholine

InChI

InChI=1S/C32H33NO3/c1-2-34-30-21-13-12-14-26(30)25-36-31-24-33(22-23-35-31)32(27-15-6-3-7-16-27,28-17-8-4-9-18-28)29-19-10-5-11-20-29/h3-21,31H,2,22-25H2,1H3

InChI Key

MHMOSFXWPBZKKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1COC2CN(CCO2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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